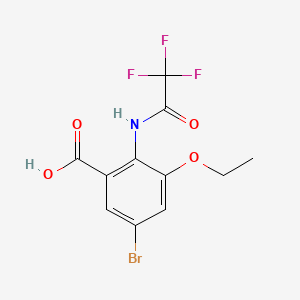![molecular formula C9H16O2 B15304242 (1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2S,5S)-3-oxabicyclo[331]nonan-2-yl]methanol is a bicyclic compound featuring an oxabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Oxidation: The precursor undergoes oxidation to introduce the oxabicyclo structure.
Reduction: Subsequent reduction steps are employed to achieve the desired stereochemistry.
Methanol Addition: Finally, methanol is added to the structure to form the methanol derivative.
Industrial Production Methods
Industrial production of rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain reaction conditions.
Purification: Advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxcarbazepine: A structurally related compound used in medicine.
Comazaphilone I: A newly discovered compound with a similar bicyclic structure.
Uniqueness
rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol is unique due to its specific stereochemistry and potential applications across various fields. Its distinct oxabicyclo structure sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
[(1S,2R,5R)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol |
InChI |
InChI=1S/C9H16O2/c10-5-9-8-3-1-2-7(4-8)6-11-9/h7-10H,1-6H2/t7-,8+,9+/m1/s1 |
Clé InChI |
DIHIWCJSNJNSKG-VGMNWLOBSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H](C1)[C@@H](OC2)CO |
SMILES canonique |
C1CC2CC(C1)C(OC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)



![6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15304215.png)

![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
![2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B15304234.png)
